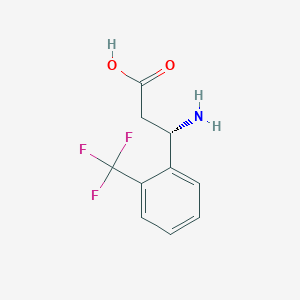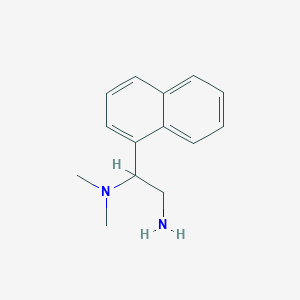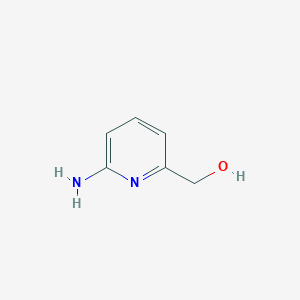
(6-氨基吡啶-2-基)甲醇
概述
描述
“(6-Aminopyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of different types of aminopyridine derivatives, including “(6-Aminopyridin-2-yl)methanol”, has been extensively studied . Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity .
Molecular Structure Analysis
The molecular structure of “(6-Aminopyridin-2-yl)methanol” can be represented by the InChI code: 1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8) . The compound has a molecular weight of 124.14 g/mol .
Physical And Chemical Properties Analysis
“(6-Aminopyridin-2-yl)methanol” has a molecular weight of 124.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is slightly soluble in water .
科学研究应用
合成和表征新化合物:已经探索了诸如1,2-双(6-甲基吡啶-2-基)乙烯-1,2-二醇等新化合物的合成和表征,这些化合物源自(6-甲基吡啶-2-基)甲醇的缩合。该过程涉及在单斜晶体系中结晶,展示了此类化合物的分子稳定性和结构特性(Percino, Chapela, & Rodríguez-Barbarín, 2005)。
金属螯合物的开发:已经进行了关于2-氨基吡啶或甲醇在金属螯合物中的电化学合成的研究,探索了它们在各个领域的潜在应用。这些化合物通过元素分析、红外光谱和X射线晶体结构进行表征(Garnovskii et al., 2003)。
分子相互作用的研究:已经进行了关于分子相互作用的研究,例如N,4-二杂芳基2-氨基噻唑的单氢溴酸盐中的氢键作用。这些研究有助于理解此类化合物的结构特性和反应性(Böck等人,2021)。
催化和化学反应:已经报道了关于将2-酰基-4-氨基吡啶用作酯的羟基定向甲醇化的催化剂的研究。这些研究侧重于这些催化剂在各种化学反应中的反应性和选择性(Sammakia & Hurley, 2000)。
配体交换反应的形成:涉及[Et4N]3[W2(CO)6(OMe)3]等化合物的配体交换反应的研究展示了(6-氨基吡啶-2-基)甲醇在促进此类反应中的潜力。这有助于理解有机金属化学中的反应动力学(Klausmeyer et al., 2003)。
探索配位化学:已经探索了6-甲基吡啶-2-甲醇与各种过渡金属的配位化学,揭示了氢键螺旋配合物和其他复杂结构的形成(Telfer et al., 2008)。
新合成方法的开发:关于制备多取代芳烃的新方法的研究,包括(6-氨基-2-氯-3-氟苯基)甲醇,突显了合成化学的进展,提供了更高效和选择性的方法(Sun et al., 2014)。
安全和危害
属性
IUPAC Name |
(6-aminopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMPMXTWKROXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457846 | |
| Record name | (6-aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-2-yl)methanol | |
CAS RN |
79651-64-2 | |
| Record name | (6-aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-2-PYRIDINEMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)
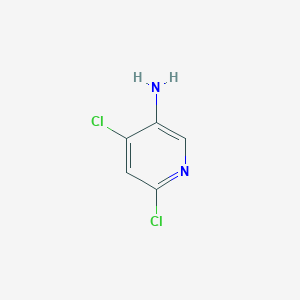
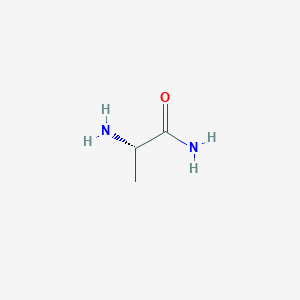
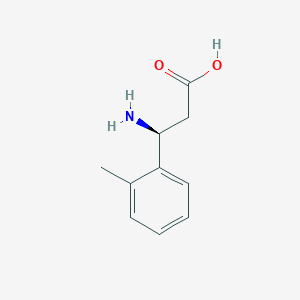
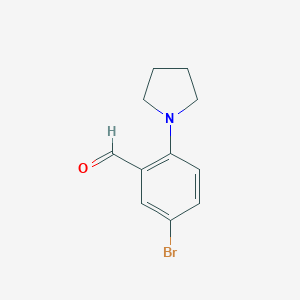
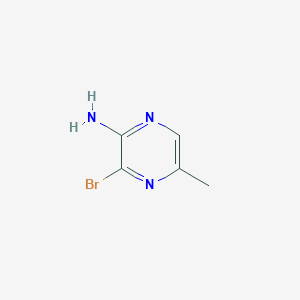
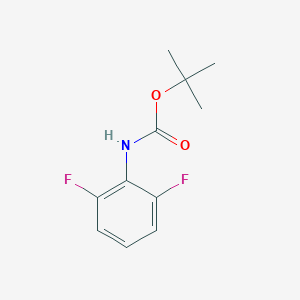
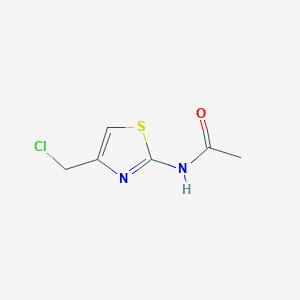
![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)
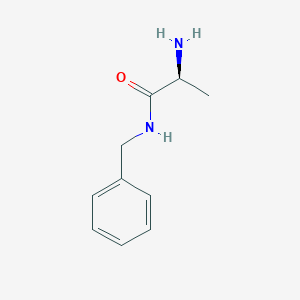
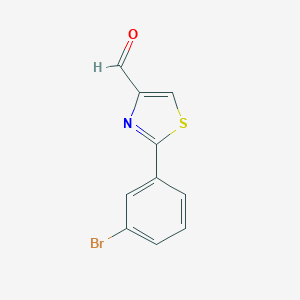
![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)
